Dhx9-IN-6

Description

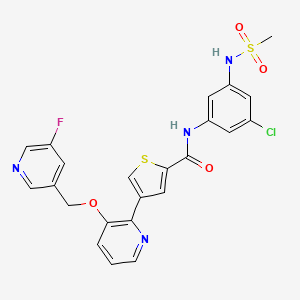

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H18ClFN4O4S2 |

|---|---|

Molecular Weight |

533.0 g/mol |

IUPAC Name |

N-[3-chloro-5-(methanesulfonamido)phenyl]-4-[3-[(5-fluoro-3-pyridinyl)methoxy]-2-pyridinyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C23H18ClFN4O4S2/c1-35(31,32)29-19-8-16(24)7-18(9-19)28-23(30)21-6-15(13-34-21)22-20(3-2-4-27-22)33-12-14-5-17(25)11-26-10-14/h2-11,13,29H,12H2,1H3,(H,28,30) |

InChI Key |

NPHAXUSEUGJGNE-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=CC(=C1)NC(=O)C2=CC(=CS2)C3=C(C=CC=N3)OCC4=CC(=CN=C4)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of Dhx9-IN-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

DExH-Box Helicase 9 (DHX9), an ATP-dependent RNA/DNA helicase, is a critical player in a multitude of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2][3][4] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention.[5][6][7] Dhx9-IN-6, also identified as Compound 620, has emerged as a potent, ATP-dependent inhibitor of DHX9.[8][9] This technical guide provides an in-depth exploration of the mechanism of action of this compound, leveraging available data and insights from the well-characterized DHX9 inhibitor, ATX968, to present a comprehensive overview for research and drug development professionals.

Core Mechanism of Action: Disruption of Nucleic Acid Metabolism

This compound exerts its effects by directly inhibiting the enzymatic activity of the DHX9 helicase.[8][9] DHX9 utilizes the energy from ATP hydrolysis to unwind complex nucleic acid structures such as RNA/DNA hybrids (R-loops) and G-quadruplexes.[5][10] By acting as an ATP-dependent inhibitor, this compound likely interferes with the ATP binding or hydrolysis functions of DHX9, thereby preventing the unwinding of these structures.[6][8]

The primary consequence of DHX9 inhibition by compounds like this compound is the accumulation of unresolved R-loops and other secondary nucleic acid structures.[5][11] This accumulation triggers a cascade of cellular events, leading to:

-

Replication Stress: Unresolved R-loops create obstacles for the DNA replication machinery, leading to replication fork stalling and collapse.[5][11]

-

DNA Damage: The stalled replication forks are prone to collapse, resulting in DNA double-strand breaks. This is evidenced by the increased phosphorylation of H2AX (γH2AX) and Replication Protein A (RPA), key markers of DNA damage and replication stress.[5]

-

Cell Cycle Arrest and Apoptosis: The cellular response to extensive DNA damage and replication stress involves the activation of cell cycle checkpoints, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[5] This is particularly pronounced in cancer cells with pre-existing deficiencies in DNA damage repair pathways, such as those with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[5][6]

-

Induction of an Interferon Response: The accumulation of cytosolic double-stranded RNA (dsRNA) and DNA, a consequence of DHX9 inhibition, can trigger a viral mimicry response.[11][12] This leads to the activation of innate immune signaling pathways and the production of type I interferons, which can further contribute to anti-tumor effects.[12]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the related, extensively studied DHX9 inhibitor, ATX968.

| Compound | Target | Assay Type | IC50 / EC50 | Reference |

| This compound | DHX9 | Biochemical Assay | 0.32 µM | [13] |

| This compound | LS411N cell proliferation | Cellular Assay | 0.0264 µM | [13] |

| ATX968 | DHX9 Helicase | Biochemical Assay | 8 nM | [1] |

| ATX968 | circBRIP1 Induction | Cellular Target Engagement | 0.054 µM | [14] |

Note: IC50 and EC50 values from different studies may not be directly comparable due to variations in experimental conditions.[9][15]

Signaling Pathways and Experimental Workflows

The inhibition of DHX9 by this compound initiates a signaling cascade that culminates in cell death, particularly in susceptible cancer cells. The experimental workflows to elucidate this mechanism involve a combination of biochemical and cell-based assays.

Caption: Signaling pathway initiated by this compound inhibition of DHX9.

Caption: Experimental workflow for characterizing DHX9 inhibitors.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize DHX9 inhibitors, based on methodologies reported for ATX968.[5]

DHX9 Helicase Activity Assay

-

Principle: This assay measures the ability of DHX9 to unwind a fluorescently labeled nucleic acid substrate. Inhibition of DHX9 results in a decrease in the fluorescent signal.

-

Protocol:

-

A fluorogenic substrate, typically a dsRNA or DNA/RNA hybrid with a fluorophore and a quencher on opposite strands, is used.

-

Recombinant human DHX9 protein is incubated with the substrate in a suitable assay buffer.

-

The unwinding reaction is initiated by the addition of ATP.

-

This compound or a vehicle control is added at various concentrations.

-

The increase in fluorescence, resulting from the separation of the fluorophore and quencher upon substrate unwinding, is measured over time using a fluorescence plate reader.

-

IC50 values are calculated by plotting the rate of fluorescence increase against the inhibitor concentration.

-

Cell Proliferation Assay

-

Principle: This assay determines the effect of this compound on the growth of cancer cell lines.

-

Protocol:

-

Cancer cells (e.g., LS411N) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

IC50 values are determined by fitting the data to a dose-response curve.

-

Western Blotting for DNA Damage and Replication Stress Markers

-

Principle: This technique is used to detect and quantify the levels of specific proteins (γH2AX and phosphorylated RPA) that are indicative of DNA damage and replication stress.

-

Protocol:

-

Cells are treated with this compound or a vehicle control for various time points.

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for γH2AX and phosphorylated RPA.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged.

-

Immunofluorescence for R-loop Staining

-

Principle: This method allows for the visualization and quantification of R-loop accumulation within cells following treatment with this compound.

-

Protocol:

-

Cells are grown on coverslips and treated with this compound or a vehicle control.

-

Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.

-

Cells are incubated with a primary antibody that specifically recognizes DNA/RNA hybrids (e.g., S9.6 antibody).

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted on slides, and images are acquired using a fluorescence microscope.

-

The intensity of the R-loop signal per nucleus is quantified using image analysis software.

-

Conclusion

This compound is a potent inhibitor of the DHX9 helicase, a critical enzyme for maintaining nucleic acid metabolism and genomic stability. Its mechanism of action centers on the disruption of DHX9's helicase activity, leading to the accumulation of toxic R-loops and subsequent replication stress, DNA damage, and ultimately, apoptosis in cancer cells. The pronounced sensitivity of MSI-H/dMMR cancer cells to DHX9 inhibition highlights a promising therapeutic window for compounds like this compound. The experimental framework outlined in this guide provides a robust approach for the continued investigation and development of DHX9 inhibitors as a novel class of anti-cancer agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. accenttx.com [accenttx.com]

- 3. uniprot.org [uniprot.org]

- 4. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. accenttx.com [accenttx.com]

- 11. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. glpbio.com [glpbio.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]

The Function of Dhx9-IN-6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifaceted enzyme crucial to numerous cellular processes. Its functions span DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Dysregulation of DHX9 activity has been implicated in the pathogenesis of various diseases, including cancer and viral infections, making it a compelling target for therapeutic intervention.[1][2] Dhx9-IN-6 is a small molecule inhibitor of DHX9, designed to modulate its helicase activity and thereby influence downstream cellular pathways. This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, impact on signaling pathways, and the experimental protocols to evaluate its efficacy.

Core Mechanism of Action

This compound functions as an ATP-dependent inhibitor of DHX9.[3] The enzymatic activity of DHX9 relies on the hydrolysis of ATP to unwind nucleic acid structures such as double-stranded RNA (dsRNA), DNA-RNA hybrids (R-loops), and G-quadruplexes.[4] By interfering with the ATPase activity of DHX9, this compound effectively halts these processes, leading to a cascade of cellular consequences.[1]

Key Cellular Functions Modulated by this compound

Inhibition of DHX9 by this compound is expected to impact several critical cellular functions:

-

Genomic Stability and DNA Damage Response: DHX9 plays a pivotal role in resolving R-loops, which are transcription byproducts that can otherwise lead to DNA damage and genomic instability.[5] Inhibition of DHX9 is expected to lead to the accumulation of R-loops, triggering the DNA damage response (DDR) and potentially inducing apoptosis in cancer cells that are highly dependent on DHX9 for survival.[4][5]

-

Signaling Pathways: DHX9 is known to modulate key signaling pathways involved in cell proliferation, survival, and inflammation, including the NF-κB and PI3K/Akt pathways.

-

Antiviral Response: DHX9 is involved in the life cycle of various viruses and also plays a role in the host's antiviral immune response.[1][6][7] Inhibition of DHX9 can therefore have antiviral effects by disrupting viral replication or modulating the host's immune response.[8]

Quantitative Data

Quantitative data for the specific inhibitor this compound is limited in the public domain. However, data from other potent DHX9 inhibitors, such as ATX968 and enoxacin, provide a strong indication of the expected potency of DHX9 inhibition in various cancer cell lines.

| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |

| ATX968 | LS411N | Colorectal Cancer | 0.0264 µM | [9] |

| ATX968 | HCT116 | Colorectal Cancer | < 1 µM | [9] |

| Enoxacin | A549 | Lung Cancer | 25.52 µg/ml | [10] |

| Enoxacin | NC-shRNA-A549 | Lung Cancer | 28.66 µg/ml | [10] |

| Enoxacin | DHX9-shRNA-A549 | Lung Cancer | 49.04 µg/ml | [10] |

Signaling Pathways Affected by this compound

NF-κB Signaling Pathway

DHX9 is a known positive regulator of the NF-κB signaling pathway. It interacts with the p65 subunit of NF-κB and enhances its transcriptional activity.[10][11] Inhibition of DHX9 with this compound is expected to suppress NF-κB-mediated transcription of pro-inflammatory and pro-survival genes.

References

- 1. Establishment of a Primary Screening Assay for the DHX9 Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA Helicase A/DHX9 Forms Unique Cytoplasmic Antiviral Granules That Restrict Oncolytic Myxoma Virus Replication in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular RNA Helicase DHX9 Interacts with the Essential Epstein-Barr Virus (EBV) Protein SM and Restricts EBV Lytic Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Helicase DHX9: A Prime Target for Therapeutic Intervention

An In-depth Technical Guide on the DEAH-Box Helicase 9 (DHX9) and the Inhibitor DHX9-IN-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEAH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved enzyme that plays a critical role in a multitude of cellular processes.[1] As an ATP-dependent helicase, DHX9 utilizes the energy from ATP hydrolysis to unwind DNA and RNA secondary structures, thereby regulating fundamental processes such as DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[1][2] Its multifaceted nature and frequent dysregulation in various diseases, including cancer and viral infections, have positioned DHX9 as a compelling therapeutic target.[1][3] This technical guide provides a comprehensive overview of DHX9, its associated signaling pathways, and the inhibitory molecule this compound, offering valuable insights for researchers and drug development professionals.

Core Concepts: The DHX9 Protein

DHX9 is a member of the Superfamily 2 (SF2) of DExH-box helicases, characterized by the conserved Asp-Glu-Ala-His (DEAH) motif within its helicase core.[1] The protein architecture of DHX9 includes several key functional domains:

-

N-terminal double-stranded RNA-binding domains (dsRBDs): These domains are crucial for the recognition and binding of double-stranded RNA substrates.[1]

-

Helicase core: This central region contains the conserved helicase motifs responsible for ATP binding and hydrolysis, which fuels the unwinding of nucleic acid duplexes.

-

C-terminal domains: These regions are involved in protein-protein interactions and subcellular localization.

Functionally, DHX9 exhibits a 3' to 5' helicase activity, capable of unwinding a variety of nucleic acid structures, including DNA-DNA, RNA-RNA, and DNA-RNA hybrids.[4] This activity is essential for resolving R-loops, which are three-stranded nucleic acid structures that can otherwise lead to genomic instability.[2]

DHX9 in Cellular Signaling and Disease

DHX9 is intricately involved in several key signaling pathways, often acting as a transcriptional coactivator. Its dysregulation has been implicated in the pathogenesis of numerous diseases, particularly cancer.

Role in Transcription and NF-κB Signaling

DHX9 functions as a transcriptional coactivator by bridging transcription factors to the RNA polymerase II complex.[4][5] Notably, DHX9 has been shown to interact with and enhance the activity of the NF-κB p65 subunit, a key regulator of inflammatory and immune responses, as well as cell survival.[6] This interaction promotes the transcription of NF-κB target genes, contributing to the malignant phenotypes of certain cancers, such as colorectal cancer.[6]

DHX9 as a transcriptional coactivator in the NF-κB signaling pathway.

Involvement in PI3K-AKT Signaling

Recent studies have indicated that DHX9 is essential for the activation of the PI3K-AKT signaling pathway in the context of myelodysplastic syndromes.[7] This pathway is a critical regulator of cell proliferation, survival, and metabolism. The precise mechanism of how DHX9 influences this pathway is an active area of investigation.

DHX9 is implicated in the activation of the pro-survival PI3K-AKT pathway.

DHX9 as a Therapeutic Target

The critical roles of DHX9 in cancer cell proliferation and survival make it an attractive target for therapeutic intervention. Inhibition of DHX9 has been shown to be particularly effective in cancers with microsatellite instability (MSI), where the cells are highly dependent on DHX9 for survival.[3][8]

This compound: A Potent Inhibitor

This compound is a small molecule inhibitor of DHX9. It has been identified as an ATP-dependent inhibitor of the RNA helicase A (DHX9) activity.[1]

Quantitative Data for this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (DHX9) | 0.32 µM | Biochemical Assay | [2][4] |

| IC50 (Cell Proliferation) | 0.0264 µM | LS411N Colorectal Cancer Cells | [2][4] |

Experimental Protocols

DHX9 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of DHX9, which is a hallmark of its helicase function. A common method is a luminescence-based assay that detects the amount of ADP produced.

Materials:

-

Purified recombinant DHX9 enzyme

-

DHX9 substrate (e.g., double-stranded RNA)

-

ATP

-

Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.01% BSA)[4]

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

Procedure:

-

Dilute the DHX9 enzyme to the desired concentration (e.g., 0.625 nM) in assay buffer.[4]

-

Add the diluted enzyme to the wells of a 384-well plate.

-

Add the test compound (e.g., this compound) at various concentrations to the wells containing the enzyme.

-

Pre-incubate the enzyme and compound for 15-20 minutes at room temperature.[4]

-

Initiate the reaction by adding a mixture of the DHX9 substrate (e.g., 15 nM dsRNA) and ATP (e.g., 5 µM) to each well.[4]

-

Incubate the reaction for a defined period (e.g., 45-60 minutes) at 30°C.[1][4]

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

-

Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects the ATPase activity of DHX9.

A simplified workflow for the DHX9 ATPase activity assay.

Cell Proliferation Assay

This assay determines the effect of a DHX9 inhibitor on the growth of cancer cells.

Materials:

-

Cancer cell line (e.g., LS411N)

-

Cell culture medium and supplements

-

DHX9 inhibitor (e.g., this compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom white plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the DHX9 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 10 days, with media and compound replaced on day 5).[8]

-

At the end of the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell proliferation.

Conclusion

DHX9 is a pivotal enzyme with diverse and critical functions in cellular homeostasis. Its established role in promoting cancer cell proliferation and survival, particularly in tumors with specific genetic backgrounds like microsatellite instability, underscores its significance as a high-value therapeutic target. Inhibitors such as this compound demonstrate the potential of targeting DHX9's enzymatic activity for cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further explore the biology of DHX9 and advance the development of novel therapeutics targeting this multifaceted helicase. Continued investigation into the intricate mechanisms of DHX9 and the development of more potent and selective inhibitors will be crucial in translating these scientific insights into effective clinical treatments.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. accenttx.com [accenttx.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.abcam.com [docs.abcam.com]

- 8. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair | Cancer Research | American Association for Cancer Research [aacrjournals.org]

The Dual Mandate of DHX9: An In-depth Technical Guide on its Core Roles in DNA Replication and Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHX9, also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a ubiquitously expressed and highly conserved DExD/H-box helicase.[1] As a member of the Superfamily 2 (SF2) of helicases, it utilizes the energy from NTP hydrolysis to unwind complex nucleic acid structures, including double-stranded DNA and RNA, as well as DNA/RNA hybrids.[1][2] This multifaceted enzymatic activity places DHX9 at the nexus of several critical cellular processes, including transcription, translation, RNA processing, and the maintenance of genomic stability.[3][4] Its pivotal roles in DNA replication and the DNA damage response (DDR) have recently garnered significant attention, revealing it as a crucial guardian of genomic integrity.[3][5]

Suppression or loss of DHX9 function is associated with severe cellular consequences, including replication blockage, p53-dependent growth arrest, and premature senescence in normal cells.[5] Conversely, its overexpression is a common feature in multiple cancer types, where it supports unchecked proliferation and is often linked to poor prognosis.[2][6] This dual nature makes DHX9 a compelling subject of study and a promising target for therapeutic intervention, particularly in cancers characterized by genomic instability, such as those with microsatellite instability (MSI).[2][4]

This technical guide provides a comprehensive overview of the functions and mechanisms of DHX9 in DNA replication and repair, presents quantitative data on its activities, details key experimental protocols for its study, and visualizes its complex interaction pathways.

The Role of DHX9 in DNA Replication

DHX9 is indispensable for efficient and timely DNA replication. Its function in this process is multifaceted, involving direct participation at replication origins, resolution of structural impediments, and interaction with core components of the replication machinery.

Association with Replication Origins and Fork Progression

DHX9 localizes to origins of replication, where it is essential for the efficient production of nascent DNA.[1][5] Its suppression leads to a marked reduction in DNA synthesis, triggering a p53-dependent stress response that results in growth arrest.[1][5] This suggests that DHX9 is required for either the initiation or the elongation phase of replication.

The helicase activity of DHX9 is critical for resolving secondary structures that can form in DNA and act as roadblocks to the replication machinery.[3] These structures include R-loops (three-stranded DNA-RNA hybrids) and G-quadruplexes (G4s), which can stall replication forks and lead to genomic instability.[7][8]

-

R-Loop Resolution: R-loops can form co-transcriptionally when nascent RNA hybridizes with the template DNA strand.[3] DHX9 efficiently unwinds these DNA:RNA hybrids, preventing collisions between the replication and transcription machineries that can lead to fork stalling and collapse.[3][9]

-

G-Quadruplex Unwinding: DHX9 unwinds both DNA and RNA G-quadruplex structures.[1] Its ability to resolve G4s is facilitated by its interaction with DNA Polymerase η (Pol η), which is enriched at G4 sites and helps recruit DHX9 to promote replication across these impediments.[8][10]

Key Protein Interactions in DNA Replication

DHX9 collaborates with a suite of replication proteins to ensure genome duplication fidelity.

-

PCNA and Topoisomerase IIα: DHX9 interacts with Proliferating Cell Nuclear Antigen (PCNA), the central scaffold of the replisome, and Topoisomerase IIα, which resolves DNA catenanes, suggesting DHX9 is part of a larger replication complex.[1]

-

WRN Helicase: DHX9 forms a complex with Werner (WRN) helicase, a RecQ helicase involved in resolving structures at stalled forks.[1] DHX9 enhances WRN's exonuclease activity and stimulates its ability to unwind Okazaki fragment-like structures, which are intermediates in lagging strand synthesis.[1]

-

DNA Polymerase η (Pol η): Pol η recruits DHX9 to G4 structures, enabling the helicase to unwind these structures and allow the polymerase to bypass them.[8] A deficiency in either protein leads to attenuated replication across G4-rich genomic regions.[8]

The Role of DHX9 in DNA Repair

DHX9 is a key player in the DNA Damage Response (DDR), particularly in the repair of DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage. Its role is most prominent in the Homologous Recombination (HR) pathway.

Homologous Recombination (HR)

HR is a high-fidelity DSB repair mechanism that uses a homologous template. DHX9's role is critical in the initial step of HR, known as DNA end resection, which generates the 3' single-stranded DNA (ssDNA) overhangs necessary for RAD51 loading and strand invasion.[11][12]

-

Recruitment to Damage Sites: Following DSB induction, particularly by agents like camptothecin that cause transcription-dependent breaks, DHX9 accumulates at the damage sites.[11] This accumulation is dependent on active transcription and the presence of RNA.[11]

-

BRCA1 Recruitment: DHX9 is crucial for the recruitment of the BRCA1 tumor suppressor protein to DSBs.[13] It forms a complex with BRCA1 and binds to nascent RNA transcribed near the break site.[11][12] This RNA-dependent recruitment mechanism provides a critical link between transcription and HR repair.[13]

-

Facilitating End Resection: By recruiting BRCA1, DHX9 facilitates the subsequent recruitment of the end-resection machinery, including RPA and RAD51, to generate the ssDNA required for HR.[11] Consequently, cells deficient in DHX9 are impaired in HR and exhibit hypersensitivity to DNA damaging agents that require HR for repair, such as PARP inhibitors (e.g., Olaparib).[12]

Interaction with Other DNA Repair Pathways

While its role in HR is well-defined, DHX9 also interacts with components of other repair pathways.

-

Non-Homologous End Joining (NHEJ): DHX9 interacts with Ku86, a core component of the NHEJ pathway.[1] It is also phosphorylated by DNA-PK, the key kinase in NHEJ.[1] However, some studies indicate that DHX9-deficient cells are proficient in NHEJ, suggesting its role may be regulatory or context-dependent.[14]

-

ATR Signaling: In response to genotoxic stress, the ATR kinase phosphorylates DHX9.[15] This phosphorylation enhances DHX9's interaction with DNA damage proteins like γH2AX and BRCA1, facilitating its association with R-loops at damage sites to prevent further instability.[15]

-

Alternative DNA Structures: DHX9 recognizes and resolves triplex DNA structures (H-DNA).[16][17] By processing these non-canonical structures, which can be mutagenic, DHX9 contributes to the overall maintenance of genomic stability.[16]

Signaling Pathways and Logical Relationships

DHX9 in R-Loop Metabolism and Replication Fork Stability

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]

- 5. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]

- 7. Human DHX9 helicase preferentially unwinds RNA-containing displacement loops (R-loops) and G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polymerase η Recruits DHX9 Helicase to Promote Replication across Guanine Quadruplex Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ntubeats.ntu.edu.tw [ntubeats.ntu.edu.tw]

- 16. academic.oup.com [academic.oup.com]

- 17. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of DHX9 Inhibition by DHX9-IN-6 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DExH-Box Helicase 9 (DHX9) is a multifaceted enzyme critically involved in a myriad of cellular processes including DNA replication, transcription, translation, and the maintenance of genomic stability. Its dysregulation is implicated in various pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of DHX9 inhibition, with a focus on the small molecule inhibitor DHX9-IN-6, on global gene expression. While specific quantitative data for this compound is emerging, this document leverages the extensive knowledge from DHX9 depletion studies—a strong proxy for inhibitor activity—to delineate the transcriptional consequences of targeting this key enzyme. Inhibition of DHX9 triggers a robust innate immune response, characterized by the upregulation of interferon-stimulated genes (ISGs) and NF-κB target genes, alongside an induction of the DNA damage response. Conversely, genes essential for cell cycle progression and DNA replication are markedly downregulated. This guide offers a comprehensive resource, including detailed experimental protocols and visual representations of the underlying signaling pathways, to support ongoing research and drug development efforts targeting DHX9.

Introduction to DHX9 and its Inhibition

DHX9 is an ATP-dependent helicase that unwinds DNA and RNA secondary structures, thereby playing a crucial role in regulating gene expression at multiple levels.[1][2] Its functions are integral to maintaining cellular homeostasis, and its overexpression has been linked to poor prognosis in several cancers.[3][4] The development of small molecule inhibitors targeting DHX9, such as this compound, represents a promising therapeutic strategy.[3] These inhibitors are designed to interfere with the helicase activity of DHX9, thereby mimicking the effects of its genetic depletion.[3]

The Effect of DHX9 Inhibition on Global Gene Expression

The inhibition of DHX9 leads to significant and predictable alterations in the cellular transcriptome. The data presented herein is primarily derived from studies involving the genetic depletion of DHX9 (e.g., via siRNA or CRISPR), which is expected to closely mirror the effects of a potent and specific inhibitor like this compound.

Upregulation of Innate Immunity and Inflammatory Response Genes

A primary consequence of DHX9 inhibition is the activation of a tumor-intrinsic interferon response.[1] This is characterized by the significant upregulation of a host of interferon-stimulated genes (ISGs) and other genes involved in antiviral and inflammatory responses. This effect is thought to be mediated by the accumulation of endogenous double-stranded RNA (dsRNA), which are normally processed by DHX9.[4]

Table 1: Upregulated Genes Following DHX9 Depletion

| Gene Symbol | Gene Name | Fold Change (Approx.) | Function |

| Interferon-Stimulated Genes (ISGs) | |||

| IFNB1 | Interferon Beta 1 | >10 | Key antiviral cytokine |

| CXCL10 | C-X-C Motif Chemokine Ligand 10 | >8 | Chemoattractant for immune cells |

| CXCL11 | C-X-C Motif Chemokine Ligand 11 | >8 | Chemoattractant for immune cells |

| CCL2 | C-C Motif Chemokine Ligand 2 | >5 | Chemoattractant for monocytes |

| ISG15 | ISG15 Ubiquitin Like Modifier | >5 | Ubiquitin-like protein involved in antiviral response |

| OAS1 | 2'-5'-Oligoadenylate Synthetase 1 | >4 | Antiviral enzyme |

| MX1 | MX Dynamin Like GTPase 1 | >4 | Antiviral GTPase |

| NF-κB Target Genes | |||

| TNFA | Tumor Necrosis Factor Alpha | >4 | Pro-inflammatory cytokine |

| IL1B | Interleukin 1 Beta | >3 | Pro-inflammatory cytokine |

| RELB | RELB Proto-Oncogene, NF-KB Subunit | >3 | Transcription factor in the NF-κB pathway |

| DNA Damage Response Genes | |||

| DDIT3 | DNA Damage Inducible Transcript 3 | >3 | Pro-apoptotic transcription factor |

| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | >2 | Involved in DNA repair and cell cycle arrest |

| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | >2 | Cell cycle inhibitor |

Note: The fold changes are approximate and can vary depending on the cell type and experimental conditions. The data is compiled from studies on DHX9 depletion.[1][4]

Downregulation of Cell Cycle and DNA Replication Genes

Inhibition of DHX9 also leads to a significant downregulation of genes that are essential for cell proliferation, including those involved in DNA replication and cell cycle progression.[4] This provides a direct mechanism for the anti-proliferative effects observed upon DHX9 inhibition.

Table 2: Downregulated Genes Following DHX9 Depletion

| Gene Symbol | Gene Name | Fold Change (Approx.) | Function |

| Cell Cycle Genes | |||

| CCNE2 | Cyclin E2 | < -2 | G1/S transition |

| CDK1 | Cyclin Dependent Kinase 1 | < -2 | G2/M transition |

| E2F1 | E2F Transcription Factor 1 | < -2 | Promotes cell cycle progression |

| DNA Replication Genes | |||

| MCM2 | Minichromosome Maintenance Complex Component 2 | < -2 | DNA replication licensing |

| PCNA | Proliferating Cell Nuclear Antigen | < -2 | DNA replication and repair |

| RRM2 | Ribonucleotide Reductase Regulatory Subunit M2 | < -2 | Deoxyribonucleotide synthesis |

Note: The fold changes are approximate and can vary depending on the cell type and experimental conditions. The data is compiled from studies on DHX9 depletion.[4]

Signaling Pathways Modulated by DHX9 Inhibition

The observed changes in gene expression upon DHX9 inhibition are a direct consequence of the perturbation of key signaling pathways.

Activation of the cGAS-STING and NF-κB Pathways

DHX9 inhibition leads to the accumulation of cytoplasmic nucleic acids, which are potent triggers of the innate immune system. This activates the cGAS-STING pathway, leading to the phosphorylation of IRF3 and the production of type I interferons.[4] Concurrently, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines.[5]

Caption: this compound-mediated inhibition of DHX9 leads to dsRNA accumulation, activating innate immune signaling.

Induction of the DNA Damage Response and Cell Cycle Arrest

The impairment of DHX9's function in R-loop resolution and DNA replication leads to replication stress and the accumulation of DNA damage.[4] This triggers the DNA damage response (DDR), leading to the activation of checkpoint kinases and subsequent cell cycle arrest, primarily at the G1/S and G2/M transitions.

Caption: Inhibition of DHX9 induces replication stress and DNA damage, leading to cell cycle arrest and apoptosis.

Experimental Protocols

The following are generalized protocols for assessing the effect of this compound on gene expression. Specific details may need to be optimized for different cell lines and experimental setups.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the desired cancer cell line (e.g., a small cell lung cancer or colorectal cancer line known to be sensitive to DHX9 inhibition) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. Include a DMSO-only vehicle control.

-

Treatment: The following day, replace the culture medium with the medium containing this compound or vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

RNA Extraction and Quality Control

-

Harvesting: After the incubation period, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol).

-

RNA Isolation: Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent. This typically involves chloroform extraction and isopropanol precipitation.

-

DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with DNase I.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

Quantitative Real-Time PCR (qRT-PCR)

-

Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

-

qPCR Run: Perform the qPCR reaction on a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between this compound treated samples and vehicle controls, normalized to the reference gene.

RNA-Sequencing (RNA-Seq)

-

Library Preparation: Starting with high-quality total RNA, prepare RNA-seq libraries using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).

-

Gene Expression Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use statistical packages (e.g., DESeq2 or edgeR) to identify genes that are significantly differentially expressed between this compound treated and control samples.

-

Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify enriched biological pathways and gene ontology terms.

-

Caption: A generalized workflow for analyzing the effects of this compound on gene expression.

Conclusion and Future Directions

The inhibition of DHX9 by small molecules like this compound presents a compelling anti-cancer strategy. The profound impact on gene expression, leading to the induction of an immunogenic phenotype and cell cycle arrest, underscores the therapeutic potential of this approach. While the data from DHX9 depletion studies provide a strong foundation for understanding the mechanism of action of DHX9 inhibitors, future studies should focus on generating comprehensive transcriptomic and proteomic data specifically for this compound and other next-generation inhibitors. This will be crucial for identifying predictive biomarkers of response and for the rational design of combination therapies to maximize clinical benefit. The detailed protocols and pathway analyses provided in this guide are intended to facilitate these critical next steps in the development of DHX9-targeted therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

The Cellular Impact of DHX9 Inhibition: A Technical Overview

Disclaimer: Publicly available information on the specific inhibitor Dhx9-IN-6 is limited. This guide provides a comprehensive overview of the cellular pathways affected by inhibiting the DEAH-box helicase 9 (DHX9), drawing on data from other known DHX9 inhibitors as a proxy. The mechanisms and effects described herein are presumed to be broadly applicable to potent and selective DHX9 inhibitors.

Introduction

DEAH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme crucial for various cellular processes, including DNA replication, transcription, RNA processing, and the maintenance of genomic stability.[1][2] Its ability to unwind DNA and RNA secondary structures makes it a critical regulator of nucleic acid metabolism.[3] Dysregulation of DHX9 has been implicated in several diseases, particularly cancer and viral infections, making it an attractive therapeutic target.[1][2] This document outlines the known cellular pathways affected by DHX9 inhibition, supported by available quantitative data and experimental methodologies.

Core Cellular Pathways Modulated by DHX9 Inhibition

Inhibition of DHX9's enzymatic activity, primarily its ATP-dependent helicase function, triggers a cascade of cellular events stemming from the accumulation of unresolved nucleic acid secondary structures.[1] This leads to significant disruptions in DNA replication and transcription, ultimately culminating in cell cycle arrest and apoptosis, particularly in cancer cells with specific genetic backgrounds like microsatellite instability (MSI).[4][5]

Induction of Replication Stress and DNA Damage

The primary consequence of DHX9 inhibition is the accumulation of RNA:DNA hybrids (R-loops) and other non-canonical DNA structures, such as G-quadruplexes.[5] DHX9 normally resolves these structures, and its inhibition leads to their persistence, which physically obstructs the progression of replication forks.[6] This obstruction results in replication stress, characterized by the stalling and potential collapse of replication forks.

The cellular response to this stress involves the activation of the DNA Damage Response (DDR) pathway. Key proteins in this pathway, such as ATR and the histone variant H2AX (phosphorylated to γH2AX), are activated.[4] Persistent replication stress leads to the formation of DNA double-strand breaks (DSBs), a severe form of DNA damage.

Cell Cycle Arrest

The activation of the DDR pathway initiates signaling cascades that lead to cell cycle arrest, providing the cell with an opportunity to repair the DNA damage. The p53 tumor suppressor pathway is a critical mediator of this response.[7] Upon sensing DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of its target genes, including the cyclin-dependent kinase inhibitor p21.[8] p21, in turn, inhibits cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, resulting in a G1/S or G2/M phase arrest.[4]

Apoptosis

If the DNA damage induced by DHX9 inhibition is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis.[9] The p53 pathway also plays a role in initiating apoptosis. Prolonged cell cycle arrest and persistent DNA damage signaling can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase cascades. This is often observed in cancer cells that are highly dependent on DHX9 for their survival, such as those with deficient mismatch repair (dMMR) mechanisms.[4][5]

Quantitative Data on DHX9 Inhibition

The following table summarizes the available quantitative data for the DHX9 inhibitor ATX968, which serves as an exemplar for the potential potency of compounds targeting DHX9.

| Compound | Assay | Cell Line | IC50 / EC50 | Reference |

| ATX968 | Cell Viability | CRC-MSI Cells (n=13) | ~1 µM | [10] |

| ATX968 | Cell Viability | CRC-MSS Cells (n=23) | >10 µM | [10] |

| Compound 1 | DHX9 ATPase Assay | - | EC50 = 2.9 µM | [11] |

| Compound 1 | DHX9 Unwinding Assay | - | IC50 = 21.4 µM | [11] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of DHX9 inhibitors are provided below.

Cell Viability Assay

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the DHX9 inhibitor or DMSO as a vehicle control.

-

Incubation: Plates are incubated for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

-

Data Analysis: The data is normalized to the DMSO control, and IC50 values are calculated using a non-linear regression model.

Apoptosis Assay (Annexin V Staining)

-

Cell Treatment: Cells are treated with the DHX9 inhibitor or vehicle control for a specified period (e.g., 48-96 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Cells are stained with FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or DAPI for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI/DAPI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

-

Quantification: The percentage of apoptotic cells is quantified using flow cytometry analysis software.[3]

Immunoblotting

-

Cell Lysis: Following treatment with a DHX9 inhibitor, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., γH2AX, p53, p21, cleaved caspases) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Cellular Pathways Affected by DHX9 Inhibition

Caption: Overview of cellular pathways affected by DHX9 inhibition.

Experimental Workflow for Assessing DHX9 Inhibitor Activity

Caption: Workflow for evaluating the cellular effects of a DHX9 inhibitor.

Conclusion

Inhibition of DHX9 represents a promising therapeutic strategy, particularly for cancers with a high dependency on this helicase for maintaining genomic stability. The cellular pathways affected by DHX9 inhibition are centered around the induction of replication stress and DNA damage, leading to p53-dependent cell cycle arrest and apoptosis. Further research into specific inhibitors like this compound will be crucial to fully elucidate their therapeutic potential and to identify patient populations most likely to benefit from this targeted approach.

References

- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]

- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Facebook [cancer.gov]

- 10. accenttx.com [accenttx.com]

- 11. pubs.acs.org [pubs.acs.org]

Investigating the Enzymatic Activity of DHX9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifaceted enzyme crucial to numerous cellular processes.[1][2] As a member of the Superfamily 2 (SF2) of DExD/H-box helicases, DHX9 utilizes the energy from nucleotide triphosphate (NTP) hydrolysis to remodel nucleic acid structures.[3][4] Its functions are diverse, spanning DNA replication, transcriptional regulation, RNA processing, and the maintenance of genomic stability.[1][4]

Given its integral role, the dysregulation of DHX9 activity is implicated in various diseases, including cancer and viral infections, making it a compelling target for therapeutic intervention.[1][4][5] This guide provides an in-depth overview of DHX9's enzymatic activities, detailed protocols for its characterization, and a summary of its involvement in key signaling pathways.

Core Enzymatic Activities: Helicase and ATPase

DHX9 possesses both RNA/DNA helicase and ATPase activity. These functions are intrinsically linked; the enzyme harnesses the energy from ATP hydrolysis to unwind complex nucleic acid secondary structures.[2][5] DHX9 is a versatile helicase capable of resolving a wide array of substrates, including double-stranded RNA (dsRNA), double-stranded DNA (dsDNA), RNA/DNA hybrids, R-loops, G-quadruplexes, and triplex DNA.[3][4][6] Its activity is critical for resolving transcription/replication conflicts and suppressing R-loop-associated DNA damage to maintain genomic integrity.[1]

Data Presentation: Substrate Specificity and Kinetic Parameters

Quantitative analysis of DHX9's enzymatic activity reveals a distinct substrate preference. The enzyme's helicase activity is structure-specific, showing a higher propensity for unwinding RNA-containing and complex multi-stranded structures.[3] Efficient helicase activity often requires a 3' single-stranded tail, which may serve as an initial binding and entry point for the enzyme.[3]

Table 1: Substrate Unwinding Efficiency of DHX9 Helicase This table summarizes the descending order of helicase efficiency for various nucleic acid substrates as determined by in-vitro assays.

| Rank | Substrate Type | Description |

| 1 | RNA G-quadruplex | Four-stranded structures formed in guanine-rich RNA sequences. |

| 2 | R-loops | Three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA.[3] |

| 3 | DNA G-quadruplex | Four-stranded structures formed in guanine-rich DNA sequences. |

| 4 | D-loops | Displacement loops created when a single DNA strand invades a DNA duplex.[3] |

| 5 | RNA Forks | Forked duplex RNA structures. |

| 6 | DNA Forks | Forked duplex DNA structures.[3] |

Table 2: Reported Kinetic and Assay Parameters for DHX9 ATPase Activity The ATPase activity of DHX9 is dependent on the presence of a nucleic acid substrate. The following parameters have been reported in optimized assay conditions. Note that specific values can be lot- and condition-dependent.[7]

| Parameter | Value / Condition | Source |

| Enzyme Concentration | 0.625 nM - 4 nM | [4][7] |

| ATP Concentration | 50 µM - 500 µM | [4][7] |

| Substrate | Yeast RNA (0.1 mg/mL) or dsRNA with 3' overhang | [4][7] |

| Temperature | 30°C - 32°C | [7][8] |

| Incubation Time | 20 min - 60 min | [7][8] |

| Magnesium (MgCl₂) Dependence | Activity is dependent on MgCl₂; optimal at ~20 mM. | [4] |

Experimental Protocols

Characterizing the enzymatic functions of DHX9 is fundamental to screening for potential inhibitors. Below are detailed methodologies for assessing its ATPase and helicase activities.

Protocol 1: DHX9 ATPase Activity Assay

This protocol is designed to quantify the rate of ATP hydrolysis by DHX9 in the presence of an RNA substrate. The amount of ADP produced is directly proportional to the enzyme's ATPase activity.[5] Commercially available kits, such as ADP-Glo™ or Transcreener® ADP², are commonly used for detection.[4][7][9]

A. Materials and Reagents:

-

Purified, active human DHX9 enzyme.[7]

-

Substrate: Yeast RNA or a specific dsRNA oligonucleotide.[7]

-

Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% Tween 20, 0.01% BSA.[4]

-

ATP solution (e.g., 5 mM stock).

-

Test compounds (inhibitors) dissolved in DMSO.

-

ADP detection reagent (e.g., ADP-Glo™, Transcreener®).

-

384-well white plates.[4]

-

Plate reader capable of luminescence or fluorescence detection.

B. Experimental Procedure:

-

Reagent Preparation: Prepare the 1X Assay Buffer. Dilute the DHX9 enzyme to the desired working concentration (e.g., 1.25 nM for a 0.625 nM final concentration) in assay buffer.[4] Prepare the RNA/ATP substrate mix by combining RNA and ATP in the assay buffer to achieve the desired final concentrations (e.g., 0.1 mg/mL RNA and 50 µM ATP).[7]

-

Compound Plating: Add test compounds or DMSO (vehicle control) to the wells of the 384-well plate. The final DMSO concentration should not exceed 1%.[5]

-

Enzyme Addition: Add the diluted DHX9 enzyme solution to each well. Allow a pre-incubation period of 15-20 minutes at room temperature.[4][9]

-

Reaction Initiation: Start the enzymatic reaction by adding the RNA/ATP substrate mix to all wells. The final reaction volume is typically 10-20 µL.[4][7]

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[4][7]

-

Reaction Quenching & Detection: Stop the reaction and detect the generated ADP by adding the ADP detection reagent according to the manufacturer's instructions. This typically involves adding an equal volume of detection reagent (e.g., ADP-Glo™ reagent) and incubating for 45 minutes at room temperature.[4][9]

-

Signal Measurement: For luminescence-based assays, a second kinase detection reagent may be required.[9] After the final incubation, read the plate on a luminometer.[4][9] The signal is inversely proportional to DHX9 activity (as ATP is converted to ADP).

-

Data Analysis: Subtract the "blank" (no enzyme) values from all readings. Plot the signal versus inhibitor concentration to determine IC₅₀ values.

Protocol 2: DHX9 Helicase (Nucleic Acid Unwinding) Assay

This protocol measures the ability of DHX9 to unwind a duplex nucleic acid substrate. It typically uses a radiolabeled or fluorescently labeled substrate, where the unwound single strand can be separated from the duplex by gel electrophoresis.

A. Materials and Reagents:

-

Purified, active human DHX9 enzyme.

-

Helicase Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT, 5 mM ATP.[8]

-

Substrate: A duplex RNA or DNA substrate with a 3' overhang, where one strand is labeled (e.g., with ³²P or a fluorescent tag).

-

Stop Solution: 20 mM EDTA, 0.5% SDS, 0.1% bromophenol blue, 10% glycerol.

-

Native polyacrylamide gel (e.g., 12% native PAGE).

-

TBE Buffer (Tris/Borate/EDTA).

B. Experimental Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the helicase assay buffer, the labeled duplex substrate (e.g., 5 nM final concentration), and any test compounds.[8]

-

Reaction Initiation: Add the DHX9 enzyme to the reaction mixture to initiate unwinding.

-

Incubation: Incubate the reaction at 32-37°C for 20-30 minutes.[8]

-

Reaction Termination: Stop the reaction by adding an equal volume of Stop Solution. The EDTA chelates Mg²⁺, inhibiting the ATP-dependent helicase, and the SDS denatures the enzyme.

-

Gel Electrophoresis: Load the samples onto a native polyacrylamide gel. Run the gel at a constant voltage to separate the unwound single-stranded (ss) product from the double-stranded (ds) substrate.

-

Visualization: Visualize the labeled nucleic acids. For radiolabeled substrates, expose the gel to a phosphor screen and image using a phosphorimager. For fluorescent substrates, use a gel imager with the appropriate excitation and emission filters.

-

Data Analysis: Quantify the band intensities for both the duplex substrate and the unwound single-stranded product. Calculate the percentage of unwound substrate for each reaction.

Signaling Pathways Involving DHX9

DHX9 is a key regulator in several signaling pathways, most notably in innate immunity and cancer progression through its interaction with the NF-κB pathway.[1][10]

Role in NF-κB-Mediated Innate Immunity

In response to DNA virus infection, DHX9 plays a critical role in activating the host's innate immune response.[10] It functions as a transcriptional co-factor, promoting the expression of antiviral cytokines. This function is independent of its role as a cytosolic DNA sensor.[10][11]

The mechanism involves DHX9 acting as a molecular bridge in the nucleus. Following viral infection, the transcription factor NF-κB (specifically the p65/RelA subunit) is activated and translocates to the nucleus.[10][12] DHX9 physically associates with p65 on the chromatin at the promoter regions of target genes. Subsequently, DHX9 is essential for recruiting RNA Polymerase II (RNAPII) to this complex.[10][12] This entire process requires the ATPase/helicase activity of DHX9 and results in robust transcription of NF-κB-dependent genes, such as those for antiviral cytokines.[10]

References

- 1. tandfonline.com [tandfonline.com]

- 2. RNA Helicase A - Wikipedia [en.wikipedia.org]

- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accenttx.com [accenttx.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. academic.oup.com [academic.oup.com]

- 11. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the DHX9 Inhibitor Dhx9-IN-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme crucial for various cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Its ability to unwind DNA and RNA duplexes, as well as complex secondary structures like R-loops and G-quadruplexes, positions it as a critical regulator of nucleic acid metabolism.[1][2] Dysregulation of DHX9 has been implicated in several cancers, making it an attractive therapeutic target.[3][4]

This document provides detailed experimental protocols for the use of Dhx9-IN-6, an ATP-dependent inhibitor of DHX9, in cell culture.[5] The protocols outlined below are based on studies conducted with the potent and selective DHX9 inhibitor, ATX968, and are intended to serve as a guide for investigating the cellular effects of DHX9 inhibition.[1][3][6] Inhibition of DHX9 has been shown to induce an increase in R-loops, leading to replication stress, DNA damage, cell cycle arrest, and ultimately, apoptosis, particularly in cancer cells with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR).[3][4]

Data Presentation

Table 1: Effect of DHX9 Inhibition on Cell Viability in Colorectal Cancer Cell Lines

| Cell Line | MMR Status | Treatment | Proliferation Inhibition (EC50 in µM) | Reference |

| LS411N | MSI-H/dMMR | ATX968 | 0.054 | [6] |

| HCT116 | MSI-H/dMMR | ATX968 | Data not specified | [1] |

| NCI-H747 | MSS/pMMR | ATX968 | >10 | [1][6] |

| HT29 | MSS/pMMR | ATX968 | >10 | [1] |

MSI-H: Microsatellite Instability-High; dMMR: deficient Mismatch Repair; MSS: Microsatellite Stable; pMMR: proficient Mismatch Repair.

Table 2: Cellular Effects of DHX9 Inhibition in MSI-H/dMMR Cancer Cells

| Assay | Cell Line | Treatment | Observation | Reference |

| R-loop Accumulation | LS411N | 1 µM ATX968 (48h) | Increased nuclear R-loops | [1] |

| DNA Damage (γH2AX) | LS411N | 1 µM ATX968 (7 days) | Increased γH2AX levels | [1] |

| Cell Cycle Arrest | LS411N | 1 µM ATX968 (5 days) | G2/M arrest | [1] |

| Apoptosis (Annexin V) | LS411N | 1 µM ATX968 (6 days) | Increased Annexin V positive cells | [1] |

Experimental Protocols

Cell Culture and Treatment with this compound

Objective: To treat cultured cancer cells with this compound to assess its biological effects.

Materials:

-

Cancer cell lines (e.g., LS411N, HCT116, NCI-H747, HT29)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (or ATX968)

-

DMSO (vehicle control)

-

Cell culture plates/flasks

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in complete growth medium to ~70-80% confluency.

-

Prepare a stock solution of this compound in DMSO. For ATX968, a 10 mM stock is commonly used.[6]

-

On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium. A typical final concentration for ATX968 is 1 µM.[1][6]

-

Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours, or up to 14 days for long-term assays).[1]

-

Proceed with downstream assays such as cell viability, western blotting, or immunofluorescence.

Cell Viability Assay (Colony Formation)

Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.

Materials:

-

Treated cells from Protocol 1

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

PBS

Protocol:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control as described in Protocol 1.

-

Incubate the cells for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.[1]

-

After the incubation period, wash the cells twice with PBS.

-

Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes.

-

Remove the methanol and add 1 ml of Crystal Violet solution to each well. Incubate for 15 minutes at room temperature.

-

Wash the wells with water until the background is clean.

-

Air dry the plates and photograph or scan the wells to visualize the colonies.

-

For quantification, dissolve the stain in 10% acetic acid and measure the absorbance at 590 nm.

Immunofluorescence Staining for R-loops

Objective: To visualize the accumulation of R-loops in cells treated with this compound.

Materials:

-

Cells grown on coverslips and treated as in Protocol 1

-

4% Paraformaldehyde (PFA) in PBS

-

0.2% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-DNA-RNA hybrid (S9.6) antibody

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Protocol:

-

Grow cells on coverslips in a 24-well plate and treat with this compound or vehicle for 48 hours.[1]

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[7]

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[7]

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary S9.6 antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides using a mounting medium.

-

Visualize the cells using a fluorescence microscope.

Western Blot Analysis for DNA Damage Markers

Objective: To detect changes in the levels of DNA damage response proteins (e.g., γH2AX, pRPA) following treatment with this compound.

Materials:

-

Treated cell lysates from Protocol 1

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-γH2AX, anti-pRPA (S4/S8), anti-DHX9, and a loading control (e.g., anti-Actin or anti-Tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Treat cells with this compound or vehicle for the desired time (e.g., up to 7 days for DNA damage markers).[1]

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.[8][9]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Immunofluorescence staining [bio-protocol.org]

- 8. DHX9 Antibody | Cell Signaling Technology [cellsignal.com]

- 9. DHX9 antibody (67153-1-Ig) | Proteintech [ptglab.com]

Application Notes and Protocols for In Vitro Use of Dhx9-IN-6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the in vitro use of Dhx9-IN-6, a hypothetical inhibitor of DExH-Box Helicase 9 (DHX9). DHX9 is a multifaceted enzyme involved in critical cellular processes including transcription, translation, maintenance of genomic stability, and innate immune responses.[1][2][3][4][5][6] Its association with cancer and viral infections makes it a compelling target for therapeutic development.[1][2][3][4] This document outlines experimental procedures to characterize the biochemical and cellular effects of this compound.

Mechanism of Action

DHX9 is an ATP-dependent helicase that unwinds double-stranded DNA and RNA, as well as complex secondary structures like R-loops and G-quadruplexes.[1][2][5][7] Inhibition of DHX9's enzymatic activity is expected to disrupt these processes. This compound is designed to interfere with the ATPase and/or helicase activity of DHX9, leading to the accumulation of its nucleic acid substrates. This can trigger downstream cellular consequences such as replication stress, DNA damage, and activation of innate immune signaling pathways.[7][8]

Biochemical Assays

Biochemical assays are fundamental to determining the direct inhibitory effect of this compound on the enzymatic functions of purified DHX9 protein.

DHX9 ATPase Activity Assay

This assay measures the conversion of ATP to ADP, which is catalyzed by the helicase domain of DHX9.[9] A common method utilizes a luminescence-based ADP detection reagent.

Table 1: Summary of a Representative DHX9 ATPase Assay

| Parameter | Value/Condition |

| Assay Format | 384-well plate |

| Recombinant Protein | Purified human DHX9 (e.g., amino acids 150-1150) |

| Substrate | ATP, dsRNA or quadruplex DNA/RNA |

| Detection Method | ADP-Glo™ Luminescence Assay |

| Final DMSO Concentration | ≤ 1% |

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 100 nL of the compound dilutions to a 384-well assay plate.

-

In a separate tube, prepare the assay buffer: 40 mM HEPES (pH 7.5), 0.01% Tween 20, 0.01% BSA, 1 mM DTT, 20 mM MgCl2, and 0.004 U/mL RNAseOUT.[1][7]

-

Add 0.625 nM of purified DHX9 enzyme to the assay wells containing the inhibitor and pre-incubate for 15 minutes at room temperature.[1]

-

Initiate the reaction by adding the ATP and nucleic acid substrate solution.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure ADP production using a commercial kit like ADP-Glo™ following the manufacturer's instructions.

-

Calculate the EC50 value by fitting the data to a four-parameter logistic curve.

DHX9 Helicase (Unwinding) Assay

This assay directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate.[1][7]

Table 2: Summary of a Representative DHX9 Helicase Assay

| Parameter | Value/Condition |

| Assay Format | 384-well black plate |

| Substrate | Fluorescently labeled dsRNA or DNA/RNA hybrid |

| Detection Method | Fluorescence intensity |

| Final Enzyme Concentration | 2.5 nM DHX9 |

| Final Substrate Concentration | 12.5 nM oligonucleotide, 5 µM ATP |

Protocol:

-

Prepare serial dilutions of this compound in DMSO and add to a 384-well plate.

-

Use the same optimized assay buffer as the ATPase assay.[1][7]

-

Add 2.5 nM of DHX9 to the wells and pre-incubate with the compound for 15 minutes.[1][7]

-

Initiate the unwinding reaction by adding a mixture of the fluorescently labeled oligonucleotide substrate (12.5 nM) and ATP (5 µM).[1][7]

-

Measure the change in fluorescence kinetically over 30 minutes using a plate reader.[7]

-

Calculate the initial reaction velocities and determine the IC50 value of this compound.

Cellular Assays

Cellular assays are crucial for evaluating the effects of this compound in a biological context.

Cell Proliferation and Viability Assays

These assays determine the impact of this compound on cancer cell growth and survival.

Protocol (Colony Formation Assay): [7]

-

Seed cells (e.g., colorectal cancer cell lines) at a low density in 6-well plates.

-

Treat the cells with a dose range of this compound or DMSO as a vehicle control.

-

Replace the media with fresh media containing the compound every 3-4 days.

-

After 10-14 days, when visible colonies have formed, wash the plates with PBS.

-

Fix the colonies with 70% ethanol and stain with 0.5% crystal violet.

-

Quantify the colonies by imaging and analysis.

Protocol (CellTiter-Glo® Viability Assay): [10]

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat with a serial dilution of this compound for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate reader to determine the number of viable cells.

R-loop and G-quadruplex Accumulation Assays

Inhibition of DHX9 is expected to lead to the accumulation of R-loops and G-quadruplexes.[7] This can be visualized by immunofluorescence.

Protocol (Immunofluorescence): [7]

-

Grow cells on coverslips and treat with this compound or DMSO for 48-72 hours.

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100 in PBS.

-

Block with 5% BSA in PBS.

-

Incubate with primary antibodies against R-loops (S9.6 antibody) or G-quadruplexes (BG4 antibody) overnight at 4°C.[7]

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount the coverslips with a DAPI-containing mounting medium to stain the nuclei.

-

Image the cells using a fluorescence microscope.

DNA Damage and Replication Stress Assays

The accumulation of unresolved nucleic acid structures can lead to DNA damage and replication stress.[7][8]

Protocol (Western Blot for γH2AX and pRPA): [7]